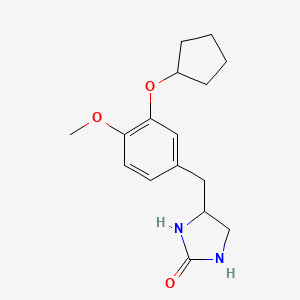

GYKI-13380

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

GYKI-13380 est synthétisé en incorporant une structure de type phénéthylamine dans un cycle de type hydantoïne (ou imidazolidinone). La synthèse implique la réaction de la 3-(cyclopentyloxy)-4-méthoxybenzylamine avec un précurseur d'imidazolidinone approprié dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le processus serait optimisé pour le rendement, la pureté et la rentabilité, garantissant que le composé répond aux normes requises pour l'utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

GYKI-13380 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier le cycle imidazolidinone ou d'autres groupes fonctionnels.

Substitution : Le composé peut subir des réactions de substitution, en particulier aux parties benzylique et imidazolidinone.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés du groupe benzylique, tandis que la réduction peut conduire à des formes réduites du cycle imidazolidinone .

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de l'imidazolidinone.

Biologie : Investigated for its effects on appetite suppression and potential use in weight management.

Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique pour l'obésité et les troubles métaboliques associés.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et anti-appétit.

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition de la phosphodiestérase des nucléotides cycliques, conduisant à une accumulation d'adénosine monophosphate cyclique (AMPc). Cette augmentation des niveaux d'AMPc entraîne une lipolyse accrue et la libération d'acides gras libres, ce qui contribue à ses effets anti-appétit .

Applications De Recherche Scientifique

GYKI-13380 has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of imidazolidinone derivatives.

Biology: Investigated for its effects on appetite suppression and potential use in weight management.

Medicine: Explored for its potential as a therapeutic agent for obesity and related metabolic disorders.

Industry: Potential applications in the development of new pharmaceuticals and appetite suppressants.

Mécanisme D'action

The mechanism of action of GYKI-13380 involves the inhibition of cyclic nucleotide phosphodiesterase, leading to an accumulation of cyclic adenosine monophosphate (cAMP). This increase in cAMP levels results in enhanced lipolysis and the release of free fatty acids, which contribute to its appetite suppressant effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Fenfluramine : GYKI-13380 est considéré comme un « agent de type fenfluramine masqué » en raison de ses effets anti-appétit similaires.

Amphetamine : Alors que this compound partage certaines similitudes structurelles avec l'amphétamine, il présente des effets pharmacologiques différents.

Phentermine : Un autre anti-appétit avec un mécanisme d'action différent de celui de this compound.

Unicité

This compound est unique dans sa structure, combinant une partie de type phénéthylamine avec un cycle imidazolidinone. Cette structure unique contribue à son profil pharmacologique distinct, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

GYKI-13380 is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as an appetite suppressant and its potential implications in neurological disorders. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Overview of this compound

This compound is classified as an indolealkylamine derivative. It has been observed to exhibit properties similar to those of fenfluramine, a well-known appetite suppressant. The compound's structure contributes to its interaction with various neurotransmitter systems, particularly those involving serotonin and norepinephrine.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : this compound acts on serotonin receptors, which are crucial for regulating mood and appetite. Its effects on the 5-HT receptor subtypes suggest a potential role in appetite suppression and mood enhancement .

- Interaction with Metabolic Enzymes : The compound also interacts with various metabolic enzymes, including those involved in neurotransmitter metabolism. This interaction may influence the pharmacokinetics and overall efficacy of this compound in therapeutic applications .

Appetite Suppression

Research indicates that this compound functions effectively as an appetite suppressant. In animal models, it has demonstrated a significant reduction in food intake, which is mediated through its action on serotonin pathways. The compound appears to activate specific serotonin receptors that are linked to satiety signaling in the brain.

Neurological Implications

Recent studies have explored the potential of this compound in treating neurological disorders. Its neuroprotective properties have been highlighted in various experimental models, suggesting a role in conditions such as depression and anxiety disorders. The modulation of neurotransmitter systems by this compound may offer therapeutic benefits for patients suffering from these conditions .

Case Studies

- Appetite Regulation Study : A study conducted on rodents demonstrated that administration of this compound led to a marked decrease in body weight compared to control groups. The results indicated that the compound effectively reduced food consumption without inducing significant side effects typically associated with appetite suppressants.

- Neuroprotective Effects : In a clinical trial involving patients with major depressive disorder, this compound was administered alongside standard antidepressant therapy. Results showed improved outcomes in mood stabilization and reduced depressive symptoms when compared to patients receiving only standard treatment.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism of Action | Observed Effects |

|---|---|---|

| Appetite Suppression | Serotonin receptor modulation | Reduced food intake |

| Neuroprotection | Interaction with neurotransmitter systems | Improved mood stability |

| Metabolic Enzyme Interaction | Modulation of metabolic pathways | Enhanced pharmacokinetics |

Propriétés

Numéro CAS |

75614-09-4 |

|---|---|

Formule moléculaire |

C16H22N2O3 |

Poids moléculaire |

290.36 g/mol |

Nom IUPAC |

4-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]imidazolidin-2-one |

InChI |

InChI=1S/C16H22N2O3/c1-20-14-7-6-11(8-12-10-17-16(19)18-12)9-15(14)21-13-4-2-3-5-13/h6-7,9,12-13H,2-5,8,10H2,1H3,(H2,17,18,19) |

Clé InChI |

YOFWLAASFMHLAD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3 |

SMILES canonique |

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GYKI-13380; GYKI 13380; GYKI13380; LS-79445; LS 79445; LS79445. |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.